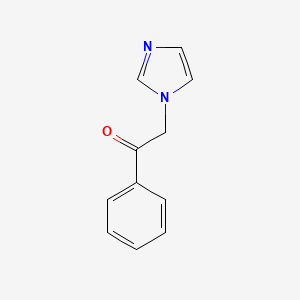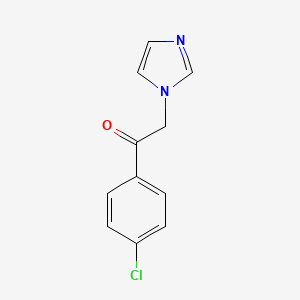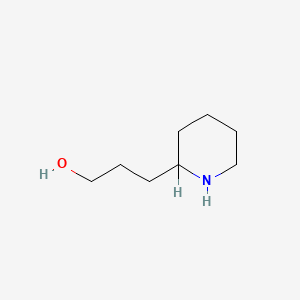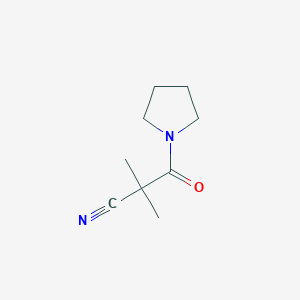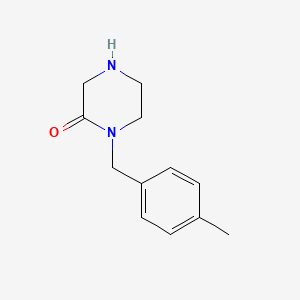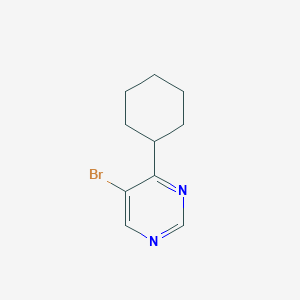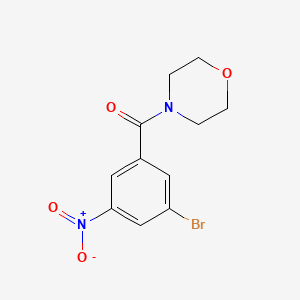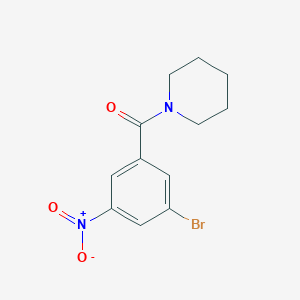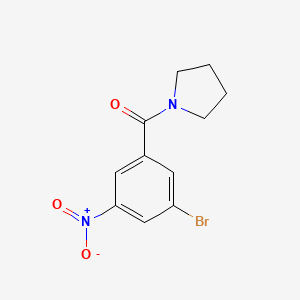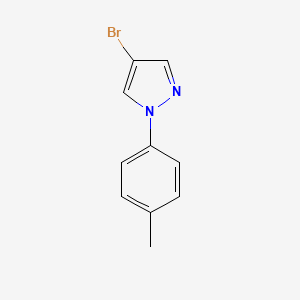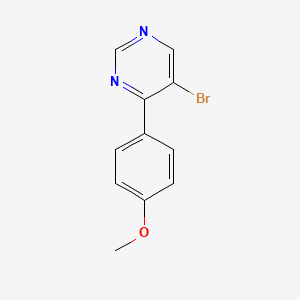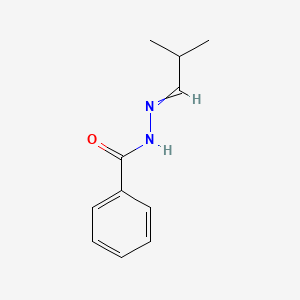
Benzoic acid, (2-methylpropylidene)hydrazide
カタログ番号 B1294830
CAS番号:
63494-84-8
分子量: 190.24 g/mol
InChIキー: ISSKOELQNRHIIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Synthesis Analysis
The synthesis of hydrazone derivatives, such as “Benzoic acid, (2-methylpropylidene)hydrazide”, involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The chemical process adopted for synthesizing these derivatives was using phthalic anhydride and Dichlorobenzene dissolved in Nitro benzene in the presence of Aluminum trichloride .Chemical Reactions Analysis
The reactions of “Benzoic acid, (2-methylpropylidene)hydrazide” with myeloperoxidase have been studied . The reaction is accelerated by the hydrogen ion concentration due to the involvement of the prior protonation equilibria of both catalyst and the hydrazide .科学的研究の応用
Application 1: Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Summary of the Application: Hydrazides like “Benzoic acid, (2-methylpropylidene)hydrazide” can be used to synthesize hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities, making them very attractive in medicinal chemistry .
- Methods of Application: The synthesis is achieved by combining suitable aldehydes with four hydrazides. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For example, Liquid assisted grinding (LAG) experiments were performed using a Retsch MM200 ball mill .
- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Application 2: Synthesis of Various Molecules with Biological Activity
- Summary of the Application: Hydrazides can be used as a precursor for the synthesis of several significant hydrazides and related heterocyclic compounds as beneficial molecules for biological activities .
- Methods of Application: Benzoic acid hydrazide derivatives have been synthesized by refluxing a mixture of methyl benzoate with hydrazine hydrate in ethanol for 4 hours .
- Results or Outcomes: The synthesized hydrazides and their heterocyclic derivatives via moiety transformation have shown diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .
Application 3: Reaction Monitoring Using a Chemometric Approach
- Summary of the Application: Hydrazides can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. The reaction is monitored using a chemometric approach .
- Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Application 4: Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi
- Summary of the Application: Hydrazides can be used as potent growth inhibition agents of laccase-producing phytopathogenic fungi that are useful in the protection of oilseed crops .
- Methods of Application: Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
- Results or Outcomes: The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .
Application 5: Reaction Monitoring Using a Chemometric Approach
- Summary of the Application: Hydrazides can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. The reaction is monitored using a chemometric approach .
- Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Application 6: Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi
- Summary of the Application: Hydrazides can be used as potent growth inhibition agents of laccase-producing phytopathogenic fungi that are useful in the protection of oilseed crops .
- Methods of Application: Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
- Results or Outcomes: The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .
Safety And Hazards
特性
IUPAC Name |
N-(2-methylpropylideneamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKOELQNRHIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, (2-methylpropylidene)hydrazide | |
CAS RN |
63494-84-8 | |
| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63494-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (isobutylidene)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



